molecular formula C7H12N2O B15271983 N-(azetidin-3-yl)cyclopropanecarboxamide

N-(azetidin-3-yl)cyclopropanecarboxamide

Cat. No.: B15271983
M. Wt: 140.18 g/mol
InChI Key: AEHACUVQIAXZPV-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)cyclopropanecarboxamide is a chemical compound that features a cyclopropane ring attached to an azetidine moiety through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N-(azetidin-3-yl)cyclopropanecarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(azetidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The azetidine ring and cyclopropane moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(azetidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropane carboxamide.

    N-(azetidin-3-yl)benzamide: Contains a benzamide group, offering different reactivity and properties.

    N-(azetidin-3-yl)formamide: Features a formamide group, which can influence its chemical behavior.

Uniqueness

N-(azetidin-3-yl)cyclopropanecarboxamide is unique due to the presence of both the azetidine ring and the cyclopropane carboxamide group. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(azetidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10)

InChI Key

AEHACUVQIAXZPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CNC2

Origin of Product

United States

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